molecular formula C12H12FNS B13283242 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13283242
M. Wt: 221.30 g/mol
InChI Key: VYCCBSNTQCSNID-UHFFFAOYSA-N
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Description

Molecular Formula Breakdown:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.01 144.12
H 12 1.008 12.10
F 1 19.00 19.00
N 1 14.01 14.01
S 1 32.07 32.07
Total 221.29

Comparative Analysis with Analogous Compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 1249317-47-2 C₁₂H₁₂FNS 221.29
5-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline 1019518-94-5 C₁₂H₁₂FNS 221.29
3-Fluoro-N-(thiophen-2-ylmethyl)aniline 1019613-26-3 C₁₁H₁₀FNS 207.27

The table illustrates that isomers (e.g., fluoro positional variants) share identical molecular formulas but distinct CAS numbers, while structural changes (e.g., absence of a methyl group) alter both formula and weight.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3

InChI Key

VYCCBSNTQCSNID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different alkyl or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Thiophen-2-ylmethylamine Substituents

The following compounds share the N-(thiophen-2-ylmethyl)aniline backbone but differ in substituents on the aromatic ring:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Methyl-N-(thiophen-2-ylmethyl)aniline Methyl at 4-position C₁₂H₁₃NS 203.30 Used in organic synthesis; 95% purity.
3-Ethynyl-N-(thiophen-2-ylmethyl)aniline Ethynyl at 3-position C₁₃H₁₁NS 213.30 Potential building block for conjugated polymers.
3-Chloro-N-(thiophen-2-ylmethyl)aniline Chloro at 3-position C₁₁H₁₀ClNS 223.72 Higher lipophilicity vs. fluoro analogues; predicted pKa = 2.83.
N-(Thiophen-2-ylmethyl)aniline (base structure) No substituents C₁₁H₁₁NS 189.28 NMR data available (δ 7.24–6.72 ppm for aromatic protons).

Key Observations :

  • Electron Effects : The 3-fluoro substituent in the target compound increases electrophilicity compared to the 4-methyl analogue, which is more electron-rich.
  • Lipophilicity : Replacement of fluorine with chlorine (as in ) enhances logP due to chlorine’s higher atomic polarizability.
  • Synthetic Utility : Ethynyl-substituted derivatives (e.g., ) are valuable in click chemistry or cross-coupling reactions.

Analogues with Modified Heterocyclic or Aromatic Systems

Variations in the heterocyclic or aromatic moieties significantly alter reactivity and applications:

Compound Name Key Modifications Molecular Formula Molecular Weight (g/mol) Notes
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline Trifluoromethyl group; ethyl linker C₁₄H₁₄F₃NS 285.33 Enhanced metabolic stability due to CF₃ group.
3-Fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline Pyridine instead of thiophene C₁₈H₁₅FN₂ 278.32 Introduces basicity via pyridine nitrogen.
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline Thiazole substituent C₁₂H₁₂FN₂S 235.30 Thiazole’s electronegativity may improve binding to biological targets.

Key Observations :

  • Heterocyclic Influence : Thiazole () and pyridine () introduce nitrogen atoms, altering hydrogen-bonding capacity versus thiophene.

Biological Activity

3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom, a methyl group, and a thiophenyl substituent, which contribute to its unique properties. The molecular formula is C11H12FNC_{11}H_{12}FN with a molecular weight of approximately 201.23 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. In particular, derivatives have shown effectiveness against various bacterial strains. For instance, studies on related compounds have demonstrated significant antibacterial activity, suggesting that this compound may also possess similar properties.

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. In vitro studies have revealed that it can induce cytotoxic effects on cancer cell lines, including HCT-116 (colon cancer), with IC50 values indicating potent activity. For example, related compounds demonstrated IC50 values ranging from 7.1 μM to 11.9 μM against HCT-116 cells .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-1167.1 ± 0.07Induces apoptosis
Compound BMCF7 (breast)10.5 ± 0.07Cell cycle arrest
Compound CA549 (lung)11.9 ± 0.05Apoptotic pathway activation

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cancer cells and microbes. Studies suggest that it may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For example, the compound's structure allows it to participate in electrophilic aromatic substitution reactions, potentially leading to modifications in target proteins.

Case Studies

  • Anticancer Screening : A study evaluated the cytotoxicity of various synthesized derivatives against five human tumor cell lines, revealing selective cytotoxicity for certain analogs with promising results for further development .
  • Antimicrobial Testing : In another study, derivatives similar to this compound were tested against common bacterial strains, showing significant inhibition zones in agar diffusion assays.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core. A common route includes:

Fluorination at the ortho position of 2-methylaniline.

Alkylation with thiophen-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Optimization strategies:

  • Use anhydrous solvents and inert atmospheres to minimize side reactions (e.g., oxidation of thiophene) .
  • Catalytic systems like phase-transfer catalysts may enhance alkylation efficiency.
  • Purification via column chromatography with hexane/ethyl acetate gradients improves purity .

Q. How is this compound characterized structurally and electronically?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding in ¹⁹F NMR).
  • UV-Vis : Assess electronic transitions influenced by the thiophene ring’s conjugation .
  • Mass spectrometry : Validate molecular weight (C₁₃H₁₃FN₂S, MW = 256.32 g/mol) via high-resolution ESI-MS .

Q. What preliminary biological targets have been identified for this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases (e.g., tyrosine kinases) due to the thiophene moiety’s π-stacking potential.
  • Receptor binding studies : Use radioligand displacement assays (e.g., GPCRs) to quantify affinity (IC₅₀ values).
  • Cytotoxicity profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, thiophene substitution) impact bioactivity and material properties?

  • Methodological Answer :

  • Comparative SAR studies :
CompoundSubstituentKey Property
3-Fluoro-2-methylanilineNo thiopheneReduced π-π interactions
2-Methyl-N-(thiophen-3-ylmethyl)anilineThiophene at position 3Altered electronic distribution
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO levels and predict charge transport in organic semiconductors .

Q. What strategies resolve conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays).
  • Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of variability.
  • Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational tools predict the compound’s utility in organic electronics?

  • Methodological Answer :

  • Molecular dynamics simulations : Analyze film morphology (e.g., amorphous vs. crystalline) using Materials Studio.
  • Charge mobility calculations : Employ Marcus theory to estimate hole/electron transport rates.
  • Doping studies : Simulate interactions with F4-TCNQ to enhance conductivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Catalyst selection : Chiral ligands (e.g., BINAP) for asymmetric alkylation.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation.
  • Crystallization optimization : Screen solvents for preferential crystal growth to avoid racemization .

Data Contradictions and Validation

  • Conflict : notes potential therapeutic effects but lacks mechanistic clarity.
    • Resolution : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways.
  • Conflict : Varied electronic properties reported in materials science applications.
    • Resolution : Standardize thin-film fabrication (e.g., spin-coating speed, annealing temperature) for consistent measurements .

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